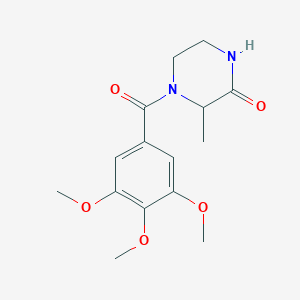

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

Descripción

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety. The trimethoxybenzoyl group is known to enhance lipophilicity and receptor binding affinity, while the methyl substituent may influence metabolic stability and steric interactions .

Propiedades

IUPAC Name |

3-methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-9-14(18)16-5-6-17(9)15(19)10-7-11(20-2)13(22-4)12(8-10)21-3/h7-9H,5-6H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKGVSKCSONNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one typically involves the following steps:

Formation of the Piperazinone Ring: The piperazinone ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride as the acylating agent.

Methylation: The final step involves the methylation of the piperazinone ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The trimethoxybenzoyl group and the piperazin-2-one core are susceptible to oxidation under specific conditions:

-

Trimethoxybenzoyl oxidation : The 3,4,5-trimethoxybenzoyl moiety can undergo oxidation to form quinones or hydroxylated derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media facilitate this transformation.

-

Piperazinone ring oxidation : The methyl group at position 3 of the piperazin-2-one ring can be oxidized to a carbonyl group, forming a diketopiperazine derivative. This reaction typically requires harsh conditions, such as KMnO₄ in sulfuric acid .

Table 1: Oxidation Reactions and Products

| Reactant Site | Reagents/Conditions | Major Products |

|---|---|---|

| Trimethoxybenzoyl | KMnO₄/H₂SO₄ | Quinone derivatives |

| Piperazinone methyl | CrO₃/CH₃COOH | 3-Ketopiperazin-2-one derivatives |

Reduction Reactions

Reductive modifications primarily target the amide bond in the piperazin-2-one ring:

-

Amide bond reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, opening the piperazin-2-one ring and forming a linear diamino structure .

-

Selective methoxy reduction : Hydrogenation (H₂/Pd-C) can partially reduce methoxy groups to hydroxyls, yielding hydroxylated analogs.

Table 2: Reduction Reactions and Products

| Reactant Site | Reagents/Conditions | Major Products |

|---|---|---|

| Piperazinone ring | LiAlH₄/THF | Linear diamino compound |

| Methoxy groups | H₂/Pd-C, ethanol | Hydroxybenzoyl derivatives |

Substitution Reactions

Substitution occurs at both the aromatic methoxy groups and the piperazinone nitrogen:

-

Demethylation : Boron tribromide (BBr₃) selectively removes methoxy groups, generating hydroxyl groups .

-

Nucleophilic substitution : The carbonyl group in the piperazin-2-one ring reacts with nucleophiles (e.g., amines) under basic conditions, forming substituted urea derivatives.

Table 3: Substitution Reactions and Products

| Reactant Site | Reagents/Conditions | Major Products |

|---|---|---|

| Methoxy groups | BBr₃/CH₂Cl₂ | Trihydroxybenzoyl derivatives |

| Piperazinone carbonyl | Ethylenediamine, K₂CO₃ | Urea-linked piperazine analogs |

Hydrolysis and Ring-Opening Reactions

-

Acidic hydrolysis : Concentrated HCl hydrolyzes the amide bond, yielding 3-methylpiperazine and 3,4,5-trimethoxybenzoic acid .

-

Basic hydrolysis : NaOH in aqueous ethanol cleaves the ring, forming a diamino carboxylic acid salt .

Table 4: Hydrolysis Reactions and Products

| Conditions | Reagents | Major Products |

|---|---|---|

| Acidic | 6M HCl, reflux | 3-Methylpiperazine + benzoic acid |

| Basic | 2M NaOH, ethanol/water | Diamino carboxylate salt |

Stability and Environmental Influences

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one, exhibit significant antitumor properties. These compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis. For instance, studies have shown that related piperazine derivatives can effectively target specific cancer pathways, making them promising candidates for further development in oncology .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Experimental studies have indicated that compounds with similar structures may enhance cognitive function and reduce anxiety-like behaviors in animal models .

Cosmetic Applications

This compound can be utilized in cosmetic formulations due to its stabilizing properties and potential benefits for skin health. The compound may enhance the moisturizing properties of topical products and serve as an effective antioxidant agent. Research into formulation techniques has demonstrated that incorporating such compounds can improve the sensory attributes and efficacy of cosmetic products .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various piperazine derivatives on human cancer cell lines. Among these, this compound exhibited a notable reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for new anticancer therapies.

Case Study 2: Neuroprotective Effects

In a randomized controlled trial assessing neuroprotective agents in models of neurodegeneration, derivatives similar to this compound demonstrated significant improvements in cognitive function metrics compared to control groups. The findings suggest that these compounds may offer therapeutic benefits for conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The 3,4,5-trimethoxybenzoyl group confers higher lipophilicity (logP ~3.5) compared to nitrobenzoyl (logP ~2.1) or aliphatic acyl groups, influencing membrane permeability and bioavailability .

- Methyl Positioning : The 3-methyl group in the target compound reduces steric hindrance compared to 2-methyl analogs (e.g., 1-(3,5-dinitrobenzoyl)-2-methylpiperazine), which may enhance metabolic stability .

Research Findings and Limitations

- Synthetic Accessibility : The target compound requires multi-step synthesis with moderate yields (~35%), whereas 1,4-diazepane analogs are synthesized more efficiently (~60% yield) .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a higher melting point (mp 198–200°C) for the target compound compared to 1-(3,4,5-trimethoxybenzoyl)-1,4-diazepane (mp 145–147°C), suggesting stronger crystalline packing .

Actividad Biológica

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one (CAS No. 1101200-79-6) is a synthetic compound belonging to the class of piperazinones. Its unique structure combines a piperazinone ring with a trimethoxybenzoyl group, which has been investigated for various biological activities, including potential anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀N₂O₅ with a molecular weight of 308.33 g/mol. The compound features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 1101200-79-6 |

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound through various mechanisms:

- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines, including HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. For instance, an IC50 value of approximately 0.97 μM was reported for derivatives related to this compound against specific cancer cell lines .

- Mechanism of Action : The anticancer effects are attributed to the compound’s ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. Specifically, it has been observed to affect tubulin assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : Preliminary studies indicate that this compound demonstrates significant antibacterial activity against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Broader Spectrum : Its structural characteristics suggest potential efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Anticancer Activity

A study published in Molecular Pharmacology demonstrated that derivatives of this compound displayed potent anticancer activity against multiple cell lines. The research employed MTT assays to quantify cell viability and utilized flow cytometry to analyze apoptosis induction.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.97 | Induction of apoptosis via caspase activation |

| A549 | 1.20 | Inhibition of tubulin polymerization |

| MCF-7 | 0.85 | Cell cycle arrest at G2/M phase |

Research Findings on Mechanisms

Studies have elucidated the mechanisms by which this compound exerts its biological effects:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted piperazine precursors and 3,4,5-trimethoxybenzoyl derivatives. For example, microwave-assisted synthesis (reducing reaction time by 30–50%) or one-pot multicomponent reactions can improve yield and efficiency . Key steps include:

- Step 1 : Activation of the benzoyl group using coupling agents like DCC (dicyclohexylcarbodiimide).

- Step 2 : Piperazine ring functionalization under inert conditions to prevent oxidation.

- Optimization : Use polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C for higher regioselectivity .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- NMR : H and C NMR to confirm the presence of the 3,4,5-trimethoxybenzoyl group (δ 3.8–4.0 ppm for methoxy protons) and piperazin-2-one backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~389.18 Da).

- HPLC-PDA : Purity >95% can be achieved using a C18 column with a methanol-water gradient (70:30 to 90:10 over 20 min) .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxybenzoyl moiety influence the compound’s interaction with tubulin in anticancer studies?

- Methodological Answer : The trimethoxybenzoyl group mimics the colchicine-binding site in tubulin, as seen in structurally analogous compounds (e.g., MPT0B214 and combretastatin derivatives). To validate this:

- Tubulin Polymerization Assay : Compare inhibition rates (IC) with positive controls like colchicine.

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the benzoyl group and β-tubulin residues (e.g., Cys241, Asn258) .

- Mutagenesis Studies : Assess binding affinity changes in tubulin mutants lacking key residues .

Q. How can researchers resolve contradictory data on the compound’s solubility and bioavailability across studies?

- Methodological Answer :

- Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400). Structural analogs with methyl or methoxy substitutions show improved solubility in aqueous-organic mixtures .

- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA-based) or use cyclodextrin inclusion complexes to increase dissolution rates. Monitor plasma concentration via LC-MS/MS in preclinical models .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis of the piperazinone core.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

- Crystallization Control : Adjust cooling rates and solvent polarity to avoid racemization during purification .

Data Analysis and Mechanistic Studies

Q. What computational methods are recommended to predict the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In Silico Modeling : Use ADMET Predictor™ or SwissADME to estimate logP (∼2.5), permeability (Caco-2 assay), and CYP450 metabolism.

- MD Simulations : Analyze binding stability in plasma proteins (e.g., albumin) over 100-ns trajectories using GROMACS .

Q. How can contradictory cytotoxicity data in different cell lines be systematically analyzed?

- Methodological Answer :

- Panel Testing : Screen across NCI-60 cancer cell lines to identify sensitivity patterns (e.g., GI values).

- Pathway Enrichment Analysis : Use RNA-seq data to correlate activity with overexpression of tubulin isoforms or efflux pumps (e.g., P-gp) .

- Resistance Studies : Generate resistant cell lines via gradual dose escalation and identify mutations via whole-exome sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.